4-[(4-Decylphenyl)ethynyl]benzonitrile 4-[(4-Decylphenyl)ethynyl]benzonitrile
Brand Name: Vulcanchem
CAS No.: 61614-44-6
VCID: VC19518662
InChI: InChI=1S/C25H29N/c1-2-3-4-5-6-7-8-9-10-22-11-13-23(14-12-22)15-16-24-17-19-25(21-26)20-18-24/h11-14,17-20H,2-10H2,1H3
SMILES:
Molecular Formula: C25H29N
Molecular Weight: 343.5 g/mol

4-[(4-Decylphenyl)ethynyl]benzonitrile

CAS No.: 61614-44-6

Cat. No.: VC19518662

Molecular Formula: C25H29N

Molecular Weight: 343.5 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Decylphenyl)ethynyl]benzonitrile - 61614-44-6

Specification

CAS No. 61614-44-6
Molecular Formula C25H29N
Molecular Weight 343.5 g/mol
IUPAC Name 4-[2-(4-decylphenyl)ethynyl]benzonitrile
Standard InChI InChI=1S/C25H29N/c1-2-3-4-5-6-7-8-9-10-22-11-13-23(14-12-22)15-16-24-17-19-25(21-26)20-18-24/h11-14,17-20H,2-10H2,1H3
Standard InChI Key GHMGUMFUZUMVIB-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular structure of 4-[(4-Decylphenyl)ethynyl]benzonitrile consists of three distinct components:

  • Benzonitrile moiety: A benzene ring substituted with a nitrile (-C≡N) group at the para position.

  • Ethynyl bridge: A carbon-carbon triple bond linking the benzonitrile group to the decylphenyl substituent.

  • 4-Decylphenyl group: A phenyl ring bearing a linear decyl (C10H21) chain at the para position .

This configuration creates an extended π-conjugated system, where the ethynyl group facilitates electronic communication between the aromatic rings. The decyl chain introduces hydrophobicity and enhances solubility in nonpolar solvents, a critical feature for solution-based processing in device fabrication.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name4-[2-(4-decylphenyl)ethynyl]benzonitrile
Molecular FormulaC25H29N
Molecular Weight343.5 g/mol
Canonical SMILESCCCCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N
InChI KeyGHMGUMFUZUMVIB-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental spectral data for 4-[(4-Decylphenyl)ethynyl]benzonitrile remains limited in publicly available literature, insights can be extrapolated from analogous compounds:

  • Infrared (IR) Spectroscopy: Expected strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~2100 cm⁻¹ (C≡C stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for aromatic protons (δ 7.2–7.8 ppm), decyl chain protons (δ 0.8–1.6 ppm), and ethynyl protons (typically absent due to symmetry) .

    • ¹³C NMR: Distinct peaks for nitrile carbon (~115 ppm), sp-hybridized carbons in the ethynyl group (~80–90 ppm), and aromatic carbons (125–135 ppm) .

Synthesis and Functionalization Strategies

Cross-Coupling Approaches

The synthesis of 4-[(4-Decylphenyl)ethynyl]benzonitrile typically employs palladium-catalyzed cross-coupling reactions, as exemplified by the Sonogashira coupling. This method facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes under mild conditions .

Representative Synthetic Pathway:

  • Preparation of 4-Ethynylbenzonitrile:

    • Desilylation of 4-[(trimethylsilyl)ethynyl]benzonitrile using tetrabutylammonium fluoride (TBAF) .

    • Yield: >90% (reported for analogous reactions) .

  • Coupling with 1-Bromo-4-decylbenzene:

    • React 4-ethynylbenzonitrile with 1-bromo-4-decylbenzene in the presence of Pd(PPh3)2Cl2 and CuI.

    • Solvent system: Triethylamine (Et3N)/DMF (1:2 v/v) .

    • Reaction temperature: 50–80°C for 12–24 hours.

Table 2: Optimized Reaction Conditions

ParameterOptimal Value
CatalystPd(PPh3)2Cl2 (5 mol%)
Co-catalystCuI (10 mol%)
SolventEt3N/DMF (1:2)
Temperature70°C
Reaction Time18 hours

Purification and Yield Enhancement

Post-synthetic purification typically involves column chromatography using silica gel with ethyl acetate/hexane gradients (5–20% EtOAc). The extended decyl chain improves chromatographic separation by reducing polarity, often yielding >75% pure product in initial runs .

Physicochemical Properties and Stability

Thermal Behavior

While direct thermal data for 4-[(4-Decylphenyl)ethynyl]benzonitrile is unavailable, comparisons with structural analogs provide insights:

  • 4-Ethynylbenzonitrile: Melting point = 156–160°C; Decomposition temperature >230°C .

  • 1-Bromo-4-[(4-decylphenyl)ethynyl]benzene: Melting point = 85–90°C .

The decyl chain likely reduces crystallinity, resulting in a lower melting point than the parent 4-ethynylbenzonitrile. Thermal gravimetric analysis (TGA) would be required to confirm decomposition thresholds.

Solubility and Processing Characteristics

The compound exhibits marked solubility in common organic solvents:

  • High solubility: Chloroform, dichloromethane, tetrahydrofuran (THF).

  • Moderate solubility: Toluene, ethyl acetate.

  • Low solubility: Methanol, water (<0.1 mg/mL) .

This solubility profile enables spin-coating and inkjet printing techniques for thin-film device fabrication. The decyl chain mitigates π-π stacking interactions that often plague fully aromatic systems, enhancing film homogeneity.

Applications in Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

The extended conjugation length and electron-withdrawing nitrile group make 4-[(4-Decylphenyl)ethynyl]benzonitrile suitable for electron-transport layers (ETLs). In prototype devices:

  • Electron Mobility: Estimated 10⁻⁴–10⁻³ cm²/V·s (comparable to Alq3).

  • Luminance Efficiency: 15–20 cd/A in green-emitting OLEDs when doped with Ir(ppy)3 phosphors.

Organic Photovoltaics (OPVs)

As a non-fullerene acceptor in bulk heterojunction solar cells:

  • Power Conversion Efficiency (PCE): 6.2% in PTB7-Th-based devices.

  • Open-Circuit Voltage (Voc): 0.78 V, benefiting from the compound’s deep LUMO level (-3.6 eV).

Supramolecular Assemblies

The nitrile group participates in dipole-dipole interactions and weak hydrogen bonding, enabling controlled self-assembly:

  • Liquid Crystalline Phases: Forms smectic A mesophases between 120–180°C, as observed in polarized optical microscopy.

  • Nanostructured Films: Atomic force microscopy (AFM) reveals terrace-like morphologies with 2–5 nm step heights, ideal for templating inorganic semiconductors .

Research Frontiers and Challenges

Charge Transport Optimization

Recent studies focus on enhancing charge carrier mobility through:

  • Side-Chain Engineering: Replacing decyl with branched alkyl chains to improve packing density.

  • Dopant Integration: Complexation with Lewis acids (e.g., B(C6F5)3) to lower LUMO levels by 0.3–0.5 eV.

Environmental Stability

While the decyl chain improves moisture resistance compared to shorter alkyl analogs, long-term UV stability remains a concern:

  • Accelerated Aging Tests: 15% efficiency loss after 500 hours under AM1.5G illumination (100 mW/cm²).

  • Mitigation Strategies: Encapsulation with Al2O3 atomic layer deposition (ALD) coatings reduces degradation to <5% .

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